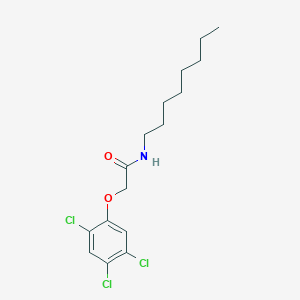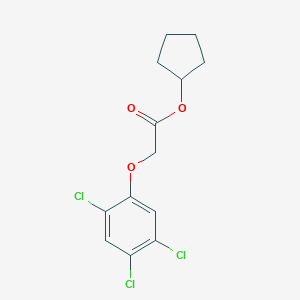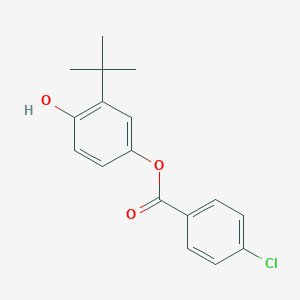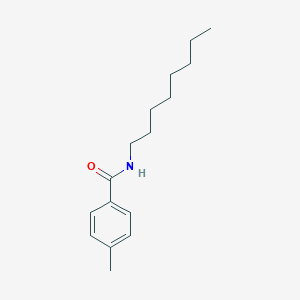![molecular formula C16H21NO2 B310736 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B310736.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzamide is an organic compound with the molecular formula C17H23NO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexene ring and a methoxybenzamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzamide involves several steps. One common method starts with the hydrogenation of cyclohexylidene cyanoacetic acid to produce 1-cyclohexenylacetonitrile. This intermediate is then reduced to the corresponding amine using lithium aluminum hydride. The amine derivative is subsequently reacted with 4-methoxyphenylacetic acid to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of hydrogenation catalysts and rhodium-treated catalysts to improve yield and efficiency. The process typically includes hydrogenation, reduction, and dehydration steps to achieve the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted benzamides .
Aplicaciones Científicas De Investigación
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, in the synthesis of dextromethorphan, it acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide: This compound shares a similar structure but includes a chloro group instead of a methoxy group.
2-(1-Cyclohexenyl)cyclohexanone: This compound has a cyclohexenyl group attached to a cyclohexanone ring.
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzamide is unique due to its specific combination of a cyclohexene ring and a methoxybenzamide group. This structure imparts distinct chemical and biological properties, making it valuable in various applications .
Propiedades
Fórmula molecular |
C16H21NO2 |
|---|---|
Peso molecular |
259.34 g/mol |
Nombre IUPAC |
N-[2-(cyclohexen-1-yl)ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C16H21NO2/c1-19-15-10-6-5-9-14(15)16(18)17-12-11-13-7-3-2-4-8-13/h5-7,9-10H,2-4,8,11-12H2,1H3,(H,17,18) |
Clave InChI |
QHSHWSXEQRAUJM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NCCC2=CCCCC2 |
SMILES canónico |
COC1=CC=CC=C1C(=O)NCCC2=CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















